2-Chloro-4-methoxy-1,8-naphthyridine

CAS No.: 309976-15-6

Cat. No.: VC11715916

Molecular Formula: C9H7ClN2O

Molecular Weight: 194.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 309976-15-6 |

|---|---|

| Molecular Formula | C9H7ClN2O |

| Molecular Weight | 194.62 g/mol |

| IUPAC Name | 2-chloro-4-methoxy-1,8-naphthyridine |

| Standard InChI | InChI=1S/C9H7ClN2O/c1-13-7-5-8(10)12-9-6(7)3-2-4-11-9/h2-5H,1H3 |

| Standard InChI Key | BIQPPYGHMXVRFU-UHFFFAOYSA-N |

| SMILES | COC1=CC(=NC2=C1C=CC=N2)Cl |

| Canonical SMILES | COC1=CC(=NC2=C1C=CC=N2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

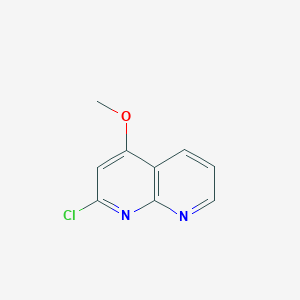

The 1,8-naphthyridine core consists of two fused pyridine rings, with nitrogen atoms at positions 1 and 8. In 2-chloro-4-methoxy-1,8-naphthyridine, the chlorine atom occupies position 2, while a methoxy group () is attached to position 4 (Figure 1). This substitution pattern introduces electronic and steric effects that influence reactivity and intermolecular interactions. The chlorine atom enhances electrophilicity at adjacent positions, whereas the methoxy group contributes to solubility in polar solvents through hydrogen bonding .

Table 1: Key Physicochemical Properties of 2-Chloro-4-methoxy-1,8-naphthyridine

| Property | Value |

|---|---|

| CAS Number | 309976-15-6 |

| Molecular Formula | |

| Molecular Weight | 194.62 g/mol |

| Density | Not reported |

| Melting/Boiling Points | Not reported |

Synthesis and Functionalization

Synthetic Routes

While no direct synthesis of 2-chloro-4-methoxy-1,8-naphthyridine is documented in the provided sources, analogous methods for functionalizing 1,8-naphthyridines offer insights. A pivotal strategy involves nucleophilic aromatic substitution (SNAr) at halogenated positions. For example, 4-chloro-2,7-dimethyl-1,8-naphthyridine (compound 7) undergoes methoxylation via reaction with methanolic potassium hydroxide at 80°C, yielding 4-methoxy-2,7-dimethyl-1,8-naphthyridine (compound 8) in 95% yield . This suggests that substituting the 4-chloro group in 2-chloro-4-methoxy-1,8-naphthyridine could follow a similar pathway, though positional effects may alter reactivity.

Key Reaction Steps for Analogous Compounds:

-

Chlorination: Introduction of chlorine at position 2 via electrophilic substitution or using POCl₃, as demonstrated in the synthesis of 2-amino-7-chloro-1,8-naphthyridine .

-

Methoxylation: Displacement of a chlorine atom at position 4 using methoxide ions under mild alkaline conditions .

-

Oxidation: Selenium dioxide (SeO₂)-mediated oxidation of methyl groups to aldehydes, a step used in synthesizing 4-methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde .

Future Research Directions

-

Synthetic Optimization: Developing regioselective methods to introduce chloro and methoxy groups at positions 2 and 4, respectively, while minimizing side reactions.

-

Biological Screening: Evaluating antimicrobial efficacy against drug-resistant pathogens and cytotoxic activity in cancer cell lines.

-

Computational Modeling: Using density functional theory (DFT) to predict electronic properties and ligand-receptor binding dynamics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume